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Abstract: This technical guide provides a comprehensive overview of the current theoretical

understanding of ethynamine (C₂H₃N), a simple yet elusive molecule containing both an

amino group and a carbon-carbon triple bond. Due to a notable absence of extensive

experimental data, this document primarily relies on computational and theoretical studies to

detail its molecular structure, spectroscopic properties, and potential formation pathways. A

clear distinction is drawn between ethynamine and its saturated analogue, ethylamine

(ethanamine), to prevent common misconceptions. This guide is intended for researchers,

scientists, and professionals in drug development and astrochemistry who are interested in the

fundamental properties of novel nitrogen-containing organic compounds.

Introduction: Distinguishing Ethynamine from
Ethylamine
It is crucial to differentiate between ethynamine and ethylamine. Ethynamine, with the

chemical formula C₂H₃N, is an unsaturated amine characterized by a carbon-carbon triple

bond. Its correct IUPAC name is ethynamine, and it is also known by synonyms such as

aminoacetylene or ethynylamine[1]. Its CAS number is 52324-04-6[1].

In contrast, ethylamine, with the chemical formula C₂H₇N, is a saturated primary amine. Its

IUPAC name is ethanamine[2][3]. It is a well-characterized and widely used chemical with CAS

number 75-04-7[2]. The physical and chemical properties of these two molecules are expected

to be significantly different due to the presence of the triple bond in ethynamine.
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This guide will focus exclusively on the available information for ethynamine (C₂H₃N).

Theoretical Molecular Structure and Properties
The majority of our understanding of ethynamine's structure comes from ab initio molecular

orbital calculations. A seminal study by Radom et al. (1984) provides a detailed theoretical

investigation of its geometry and energetics[4].

Computed Molecular Geometry
Ethynamine is predicted to have a nonplanar structure with a pyramidal amino group[4]. The

calculated inversion barrier for the amino group is 6.9 kJ mol⁻¹ (at the 6-31G* level of theory),

suggesting that the molecule undergoes rapid inversion at room temperature[4]. The key

computed structural parameters are summarized in the table below.

Parameter 3-21G 6-31G*

Bond Lengths (Å)

C≡C 1.191 1.200

C-N 1.393 1.392

C-H (acetylenic) 1.056 1.058

N-H 1.004 1.002

Bond Angles (°)

∠C-C-N 178.5 178.6

∠H-N-H 112.5 113.3

∠C-N-H 113.2 113.3

Pyramidality at N (°) 48.2 46.2

Table 1: Computed geometric parameters for ethynamine from ab initio calculations. Data

sourced from Radom et al., 1984.[4]
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The C-C-N bond angle deviates slightly from 180°, indicating a slight bending of the molecular

frame[4].

Computed Physicochemical Properties
The following table summarizes the computed physicochemical properties of ethynamine from

the PubChem database. It is important to note that these are predicted values and have not

been experimentally verified.

Property Value Source

Molecular Weight 41.05 g/mol PubChem[1]

XLogP3-AA 0.1 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Exact Mass 41.026549100 Da PubChem[1]

Topological Polar Surface Area 26 Å² PubChem[1]

Heavy Atom Count 3 PubChem[1]

Complexity 29.3 PubChem[1]

Table 2: Computed physicochemical properties of ethynamine.

Spectroscopic Data (Theoretical)
No experimental spectra for ethynamine are readily available in the public domain. However,

theoretical calculations provide predictions for its vibrational and rotational spectra.

Calculated Vibrational Frequencies
The harmonic vibrational frequencies of ethynamine have been calculated to aid in its

potential laboratory identification[4]. The table below presents the unscaled vibrational
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frequencies calculated at the 6-31G* level.

Symmetry Description Frequency (cm⁻¹)

a' NH₂ stretch (asym) 3738

a' NH₂ stretch (sym) 3624

a' C-H stretch 3584

a' C≡C stretch 2314

a' NH₂ scissor 1759

a' C-C-N bend 1111

a' C-N stretch 1009

a" NH₂ wag 903

a" C-H bend 741

a" NH₂ twist 682

a' C-C-N bend 549

a" C-N torsion 433

Table 3: Calculated harmonic vibrational frequencies for ethynamine (6-31G). Data sourced

from Radom et al., 1984.*[4]

Predicted Microwave Spectral Frequencies
To facilitate the potential detection of ethynamine in interstellar space, predictions for its

microwave spectral frequencies have been made[4]. These predictions are crucial for radio

astronomy searches.

Transition Predicted Frequency (GHz)

4₁₃ - 3₁₂ 74.1 ± 0.4

5₁₄ - 4₁₃ 92.6 ± 0.5
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Table 4: Predicted microwave spectral frequencies for ethynamine. Data sourced from Radom

et al., 1984.[4]

Potential Formation and Reactivity (Theoretical)
Formation Pathways
Experimental protocols for the synthesis of ethynamine are not well-documented. However,

computational studies on the pyrolysis of ethylamine suggest that ethynamine can be a

product of the decomposition of ethenamine, an intermediate in the high-temperature

breakdown of ethylamine[5][6]. This indicates that ethynamine may be formed under high-

energy conditions, which is consistent with its potential presence in the interstellar medium.

A hypothetical, generalized synthetic workflow for alkynylamines could involve the reaction of a

protected amino group with an acetylenic compound, followed by deprotection. However, for

the specific case of ethynamine, no such experimental validation has been published.

Hypothetical Formation of Ethynamine

Ethylamine (C₂H₅NH₂)

Ethenamine (Intermediate)

Pyrolysis

Ethynamine (C₂H₃N)

Decomposition

Other Products (e.g., H₂, CH₄, NH₃)

Click to download full resolution via product page

Caption: A simplified diagram illustrating the theoretical formation of ethynamine from the

pyrolysis of ethylamine.
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Reactivity
The reactivity of ethynamine has not been experimentally studied. However, based on its

structure, several modes of reactivity can be predicted:

Basicity: The lone pair of electrons on the nitrogen atom imparts basic character, similar to

other amines.

Nucleophilicity: The amino group is expected to be nucleophilic.

Reactions of the Alkyne: The carbon-carbon triple bond can undergo addition reactions (e.g.,

hydrogenation, halogenation) and the terminal acetylenic proton is expected to be weakly

acidic.

Conclusion
Ethynamine is a molecule of significant theoretical interest due to its simple structure

combining two fundamental functional groups in organic chemistry. While a substantial body of

computational data exists, providing insights into its structure and spectroscopic properties,

there is a pronounced lack of experimental validation. This guide summarizes the current

theoretical knowledge, highlighting the need for future experimental work to synthesize and

characterize this elusive compound. Such research would be invaluable for astrochemistry and

for expanding our fundamental understanding of chemical bonding and reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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